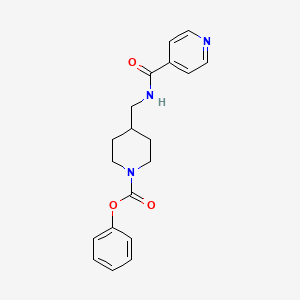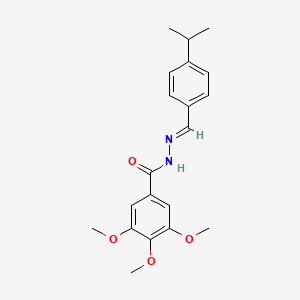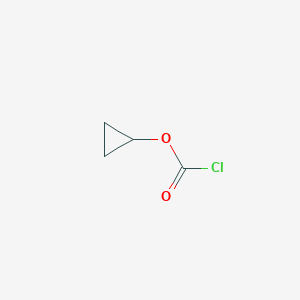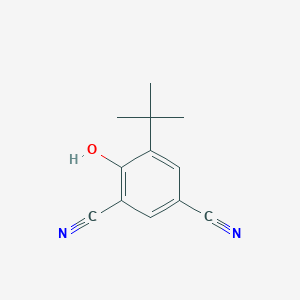
N-(pyridin-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(pyridin-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide (referred to as THF-Py-Nic) is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields. THF-Py-Nic is a potent inhibitor of several enzymes and has been studied extensively for its potential use in cancer therapy, metabolic disorders, and other diseases.
Scientific Research Applications
Anti-Tubercular Agents
This compound has been investigated for its potential as an anti-tubercular agent. Derivatives of the compound have been designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis H37Ra. Some derivatives have shown significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating their potential effectiveness in treating tuberculosis .
Cytotoxicity Evaluation
Evaluating the cytotoxicity of compounds on human cells, such as HEK-293 (human embryonic kidney) cells, is an essential step in drug development. It ensures that the compounds are not toxic to human cells before they proceed to further stages of testing .
Boronic Acid Derivatives
The compound’s boronic acid derivatives are of interest in various scientific research applications, including the development of novel pharmaceuticals and materials science. These derivatives can be used in Suzuki coupling reactions, which are pivotal in the synthesis of complex organic compounds .
properties
IUPAC Name |
6-(oxolan-2-ylmethoxy)-N-pyridin-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(19-14-5-1-2-8-17-14)12-6-7-15(18-10-12)22-11-13-4-3-9-21-13/h1-2,5-8,10,13H,3-4,9,11H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRGABXCPJLSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-methyl-1-{3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B2590184.png)


![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2590187.png)
![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2590188.png)

![4-Methyl-3-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}aniline](/img/structure/B2590191.png)

![1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride](/img/structure/B2590193.png)
![5-Chloro-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2590194.png)
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2590195.png)
![8-((4-Fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2590198.png)

![N-benzyl-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2590207.png)